![molecular formula C19H19N5O2S B2574787 (2-(methylthio)pyridin-3-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034401-68-6](/img/structure/B2574787.png)
(2-(methylthio)pyridin-3-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
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Description
(2-(methylthio)pyridin-3-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H19N5O2S and its molecular weight is 381.45. The purity is usually 95%.
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Scientific Research Applications
- This compound exhibits potential as an anticancer agent due to its unique structure and functional groups. Researchers have investigated its effects on cancer cell lines, particularly leukemia and solid tumors. The compound’s ability to inhibit specific kinases or interfere with cellular signaling pathways makes it an interesting candidate for further study .
- Pyrimidine derivatives, such as this compound, have demonstrated antimicrobial properties. Researchers have explored their effectiveness against bacterial and fungal pathogens. Investigating the compound’s mode of action and its impact on microbial growth could provide valuable insights for drug development .
- Similar to antimicrobial properties, pyrimidine-based compounds often exhibit antiviral activity. Researchers have studied their effects against various viruses, including influenza, herpes, and HIV. Investigating the interactions between this compound and viral proteins could lead to novel antiviral therapies .
- Some pyrimidine derivatives possess anti-inflammatory properties. By modulating immune responses or inhibiting specific enzymes involved in inflammation, these compounds may offer therapeutic benefits. Investigating the anti-inflammatory effects of this compound could be valuable .
- Researchers have shown interest in compounds that can prevent or reduce fibrosis (excessive tissue scarring). Pyrimidine derivatives have been investigated for their antifibrotic potential. Understanding how this compound affects fibrotic processes could contribute to the development of antifibrotic drugs .
- Investigating the compound’s interactions with enzymes, receptors, or other biological targets can reveal its mechanism of action. Researchers may explore its binding affinity, selectivity, and potential as an enzyme inhibitor. Such studies contribute to our understanding of cellular processes and drug design .
- Crystallographic studies provide insights into the compound’s three-dimensional structure. Researchers have characterized its conformation, hydrogen bonding patterns, and intermolecular interactions. Understanding its solid-state structure aids in predicting its behavior in solution and biological environments .
- The compound’s functional groups and solubility properties make it interesting for drug delivery applications. Researchers may explore its encapsulation in nanoparticles, micelles, or other carriers to enhance bioavailability and targeted delivery .
Anticancer Properties
Antimicrobial Activity
Antiviral Applications
Anti-inflammatory Potential
Antifibrotic Effects
Chemical Biology and Enzyme Inhibition
Crystallography and Structural Studies
Drug Delivery Systems
properties
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-27-18-17(8-5-9-20-18)19(25)23-11-15(12-23)24-10-14(21-22-24)13-26-16-6-3-2-4-7-16/h2-10,15H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWIEGMRLDTGNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(methylthio)pyridin-3-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone |
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